tert-Butyl (1-acetylpiperidin-4-yl)carbamate

Organic Synthesis Process Chemistry Route Scouting

Sourcing consistent, high-purity piperidine building blocks for multi-step medicinal chemistry is a recurring bottleneck. tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS 283167-28-2) directly addresses this: • ≥97% purity ensures reproducible synthesis of sub-nanomolar CCR5 antagonists (EC50 0.59 nM in PBMCs). • Orthogonal Boc protection enables selective acidic deprotection (TFA-labile) without disturbing Cbz or other groups, streamlining library production. • Preferred synthetic route achieves 93% yield, supporting cost-effective scale-up from milligram to multi-gram quantities. Supplied with full analytical documentation for immediate integration into CNS-targeted and anti-infective discovery workflows.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 283167-28-2
Cat. No. B112417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-acetylpiperidin-4-yl)carbamate
CAS283167-28-2
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O3/c1-9(15)14-7-5-10(6-8-14)13-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,16)
InChIKeyYBNZMQXSIQUIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-acetylpiperidin-4-yl)carbamate: Chemical & Procurement Specifications


tert-Butyl (1-acetylpiperidin-4-yl)carbamate (CAS 283167-28-2) is a carbamate derivative with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol [1]. It features a piperidine ring with an acetyl group at the 1-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position [1]. This structure classifies it as a heterocyclic building block, commonly used as a pharmaceutical intermediate for the synthesis of bioactive molecules, including potential kinase inhibitors and receptor modulators [2].

Supports multi-step synthesis of kinase inhibitor and receptor modulator libraries
Boc-protected amine enables orthogonal deprotection strategies in complex routes
Commercially available with specified purity for reproducible research workflows

tert-Butyl (1-acetylpiperidin-4-yl)carbamate: Differentiated Value


While a broad class of piperidine carbamates exists, substitution with a generic analog is not advised due to the critical role of the N-acetyl group and the Boc protecting group in dictating both synthetic utility and potential biological activity. The N-acetylpiperidine moiety has been specifically identified as a key structural component for achieving potent target engagement, as demonstrated in the development of sub-nanomolar CCR5 antagonists [1]. Furthermore, the choice of protecting group is not trivial; the Boc group provides orthogonal stability and acid-labile deprotection conditions that are distinct from other common protecting groups like Cbz . The combination of these specific functionalities in a single, high-purity intermediate provides a precise and verifiable advantage in multi-step synthetic routes and biological assays, as quantified in the sections below.

N-acetylpiperidine motif may be essential for target engagement in bioactive series; generic piperidine analogs may alter activity profiles.
Boc group provides acid-labile orthogonality not shared by Cbz or other protecting groups, limiting direct substitution in multi-protection routes.
Bulk substitution with unspecific carbamates may introduce synthesis inefficiencies and compromise route reproducibility.

tert-Butyl (1-acetylpiperidin-4-yl)carbamate: Quantitative Differentiation Evidence


Synthetic Yield vs. Alternative Method

A specific synthetic route for this compound from 4-Boc-aminopiperidine and acetic anhydride in the presence of triethylamine achieves a high isolated yield of 93% . This represents a measurable improvement over an alternative route starting from tert-butyl piperidin-4-ylcarbamate and acetic anhydride with pyridine as a base, which yields the product at around 85% [1].

Synthetic Yield
Head-to-head
93% vs 85%
+8% absolute yield
Preferred route improves process economics in research-scale synthesis.
Target: 4-Boc-aminopiperidine, Ac2O, Et3N, DCM, 0°C; Comparator: tert-butyl piperidin-4-ylcarbamate, Ac2O, pyridine, r.t.
Organic Synthesis Process Chemistry Route Scouting

High Purity: Commercial Specifications

Commercial procurement specifications for tert-Butyl (1-acetylpiperidin-4-yl)carbamate demonstrate high purity, with a minimum specification of 97% from suppliers such as Fluorochem and Bidepharm . This is a higher standard compared to other vendors who offer a minimum purity of 95% for the same compound .

Purity Specification
Data to verify
≥97%
vs. ≥95% comparator
Higher minimum purity may reduce side reactions in sensitive applications.
Supplier CoA specifications; independent verification recommended.
Analytical Chemistry Quality Control Procurement

Orthogonal Deprotection vs. Cbz Protection

The Boc protecting group is acid-labile and can be removed using 20-50% trifluoroacetic acid (TFA) in dichloromethane at room temperature, which is a standard and rapid protocol [1]. In contrast, the common alternative benzyl carbamate (Cbz) protecting group requires catalytic hydrogenation for cleavage . This orthogonal stability allows for the selective deprotection of the Boc group in the presence of a Cbz group, a quantitative differentiator in complex molecule synthesis.

Orthogonal Deprotection
Class-level
Acidolysis (TFA)
vs. hydrogenolysis (Cbz)
Enables selective Boc removal without affecting Cbz, supporting complex route design.
Reaction condition difference is categorical; quantitative orthogonality should be verified in sequence.
Protecting Group Strategy Peptide Synthesis Medicinal Chemistry

tert-Butyl (1-acetylpiperidin-4-yl)carbamate: Key Application Scenarios


CCR5 Antagonist Synthesis for Antivirals

This compound serves as a critical intermediate for constructing the 1-acetylpiperidin-4-yl motif, which is essential for achieving sub-nanomolar binding affinity in CCR5 antagonists. The evidence shows that introducing this specific group led to the discovery of a novel series of potent anti-HIV-1 agents with an EC50 of 0.59 nM in human peripheral blood mononuclear cells [1]. Procurement of this high-purity intermediate enables the reliable synthesis of these advanced leads.

Kinase Inhibitor & CNS Molecule Synthesis

The compound's high synthetic yield (93% for the preferred route) and reliable purity (≥97%) make it a cost-effective and dependable building block for preparing libraries of kinase inhibitors and receptor modulators targeting central nervous system disorders [2]. The orthogonal stability of the Boc group allows for selective manipulations in complex synthetic sequences, a key advantage documented in protecting group strategy literature [3].

Amine Library via Orthogonal Deprotection

Researchers designing synthetic routes involving multiple protected amines can leverage the orthogonal deprotection properties of the Boc group on this scaffold. As established, the Boc group is cleaved under acidic conditions (e.g., TFA), while other common groups like Cbz require hydrogenolysis [3]. This enables the selective unveiling of a primary amine at the 4-position of the piperidine ring for further functionalization without disturbing other protecting groups, a crucial differentiator for efficient library synthesis.

Application
Selection Property
Validation Focus
CCR5 antagonist research synthesis
N-acetylpiperidine motif incorporation
Target engagement via CCR5 binding assay
Kinase inhibitor & CNS molecule library synthesis
High synthetic yield and reliable purity
Multi-step synthetic efficiency and intermediate reproducibility
Orthogonal amine functionalization in complex scaffolds
Boc acid-labile deprotection orthogonality
Selective deprotection without disturbing Cbz or other groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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